molecular formula C13H19NO3 B13482363 3-(2,3,4-Trimethoxyphenyl)pyrrolidine CAS No. 1260885-47-9

3-(2,3,4-Trimethoxyphenyl)pyrrolidine

Cat. No.: B13482363
CAS No.: 1260885-47-9
M. Wt: 237.29 g/mol
InChI Key: DBNWPPWWKWBLPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3,4-Trimethoxyphenyl)pyrrolidine is an organic compound with the molecular formula C13H19NO3. It features a pyrrolidine ring substituted with a 2,3,4-trimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,4-Trimethoxyphenyl)pyrrolidine typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production methods for this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-(2,3,4-Trimethoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

3-(2,3,4-Trimethoxyphenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3,4-Trimethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to enhance binding affinity and specificity towards certain biological targets, leading to the modulation of their activity. This can result in various pharmacological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

  • 3-(3,4,5-Trimethoxyphenyl)pyrrolidine
  • 3-(2,4,5-Trimethoxyphenyl)pyrrolidine
  • 3-(2,3,5-Trimethoxyphenyl)pyrrolidine

Comparison: 3-(2,3,4-Trimethoxyphenyl)pyrrolidine is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable candidate for specific applications in medicinal chemistry .

Properties

CAS No.

1260885-47-9

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

3-(2,3,4-trimethoxyphenyl)pyrrolidine

InChI

InChI=1S/C13H19NO3/c1-15-11-5-4-10(9-6-7-14-8-9)12(16-2)13(11)17-3/h4-5,9,14H,6-8H2,1-3H3

InChI Key

DBNWPPWWKWBLPH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2CCNC2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.